molecular formula C23H21NO B1673179 JWH-015 CAS No. 155471-08-2

JWH-015

Cat. No.: B1673179
CAS No.: 155471-08-2
M. Wt: 327.4 g/mol
InChI Key: LJSBBBWQTLXQEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-015 involves the reaction of 1-naphthoyl chloride with 2-methyl-1-propyl-1H-indole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as distillation and crystallization are employed to achieve high-purity this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

JWH-015 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

In Vivo Studies

In animal models, JWH-015 has been shown to reduce tumor growth significantly. For instance, in studies involving syngeneic mice with NT 2.5 cells, this compound inhibited tumor growth and metastasis by affecting CXCL12-induced chemotaxis and wound healing processes .

Data Table: Anticancer Effects of this compound

Cancer TypeStudy DesignKey Findings
Prostate CancerIn vitro and in vivoInduces apoptosis; reduces tumor growth
Breast CancerIn vivo (syngeneic mice)Inhibits metastasis; affects CXCR4 signaling
LymphomaIn vitroInduces apoptosis in lymphocytes

Case Studies

In a study focusing on rheumatoid arthritis, this compound administration led to a significant reduction in pro-inflammatory cytokines IL-6 and IL-8 production, highlighting its therapeutic potential as an adjunct therapy for inflammatory conditions .

Data Table: Anti-inflammatory Effects of this compound

ConditionStudy DesignKey Findings
Rheumatoid ArthritisIn vitroReduces IL-6 and IL-8 production
General InflammationIn vivoExhibits anti-inflammatory effects independent of CB2

Weight Management

This compound has been investigated for its potential role in obesity management. In diet-induced obese mice, administration of this compound resulted in significant weight loss and reduced food intake compared to control groups. The study suggests that the compound may modulate appetite through central mechanisms related to cannabinoid receptor activation .

Data Table: Effects on Metabolism

ConditionStudy DesignKey Findings
Diet-Induced ObesityIn vivoSignificant reduction in body weight

Comparison with Similar Compounds

Biological Activity

JWH-015 is a synthetic cannabinoid that selectively acts as an agonist for the cannabinoid receptor type 2 (CB2). It has garnered attention in various research studies due to its potential therapeutic effects in several biological contexts, including cancer, inflammation, and metabolic disorders. This article compiles detailed findings on the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

CB2 Receptor Activation
this compound primarily exerts its biological effects through the activation of CB2 receptors. This receptor is predominantly expressed in immune cells and has been implicated in anti-inflammatory responses. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human rheumatoid arthritis synovial fibroblasts (RASFs) by modulating intracellular signaling pathways, including JNK and p38 MAPK pathways .

Non-Canonical Pathways
Interestingly, studies have shown that this compound can elicit anti-inflammatory effects even in the absence of CB2 receptors, suggesting involvement of non-canonical pathways or off-target effects. For instance, it has been found to bind to glucocorticoid receptors (GR), enhancing its anti-inflammatory properties .

Inhibition of Tumor Growth

Research has demonstrated that this compound possesses anti-cancer properties. In vivo studies using mouse models indicated that treatment with this compound significantly inhibited tumor growth in prostate cancer cells (PC-3) by inducing apoptosis through ceramide synthesis and activation of specific signaling pathways . The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityKey Findings
Anti-cancerReduced tumor growth in PC-3 cells; apoptosis via CB2 activation
Anti-inflammatoryInhibited IL-6 and IL-8 production; effective without CB2 presence
Neurological EffectsInhibited excitatory postsynaptic currents in hippocampal neurons via CB1 activation
Immune ModulationReduced monocyte migration to chemokines CCL2 and CCL3

Case Studies

  • Prostate Cancer Model
    In a study investigating the effects of this compound on prostate cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was linked to increased ceramide levels and subsequent apoptosis in cancer cells .
  • Rheumatoid Arthritis
    A clinical study involving RASFs showed that this compound treatment led to decreased secretion of inflammatory cytokines. This effect was associated with modulation of signaling pathways involved in inflammation, highlighting its potential for managing rheumatoid arthritis symptoms .
  • Neurological Impact
    Research on hippocampal neurons indicated that this compound can inhibit excitatory neurotransmission via CB1 receptors, demonstrating its role not only as a CB2 agonist but also as a modulator of neuronal activity .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of JWH-015, and how can researchers validate receptor specificity in experimental models?

this compound is a synthetic cannabinoid receptor agonist with affinity for CB1 and CB2 receptors. To validate receptor specificity, researchers should employ competitive radioligand binding assays using selective antagonists (e.g., SR141716A for CB1 and SR144528 for CB2) . Dose-response curves and functional assays (e.g., cAMP inhibition) in transfected cell lines (e.g., HEK-293) can further distinguish receptor subtype contributions. Include negative controls (e.g., receptor-knockout models) to confirm selectivity .

Q. What experimental design considerations are critical for in vivo studies investigating this compound’s behavioral effects?

Use double-blind, placebo-controlled designs to minimize bias. Standardize administration routes (e.g., intraperitoneal vs. oral) and dosing regimens based on pharmacokinetic profiles. Behavioral tests (e.g., open field, elevated plus maze) must account for environmental variables (e.g., lighting, noise) and circadian rhythms. Include positive controls (e.g., THC) to contextualize effects .

Q. How should researchers address discrepancies in reported binding affinity values for this compound across studies?

Discrepancies often arise from methodological differences. Replicate experiments using identical assay conditions (e.g., buffer pH, temperature, radioligand concentration). Conduct meta-analyses to identify trends across studies, and validate findings using orthogonal techniques like fluorescence-based binding assays or computational docking simulations .

Q. What are the best practices for synthesizing this compound in compliance with analytical purity standards?

Follow protocols from peer-reviewed synthetic chemistry journals, ensuring step-by-step validation via NMR, HPLC, and mass spectrometry. Purity thresholds (>95%) should be confirmed using two independent analytical methods. Document side products and purification steps in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers isolate the contributions of CB1 vs. CB2 receptor subtypes to this compound’s effects in complex biological systems?

Use conditional knockout models (e.g., Cre-lox systems) or tissue-specific receptor deletion. Pair this with selective antagonists and real-time imaging (e.g., calcium signaling in astrocytes vs. neurons). Transcriptomic profiling (RNA-seq) of treated tissues can further delineate subtype-specific pathways .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy studies for this compound?

Address pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolite activity) using LC-MS/MS to measure tissue concentrations. Employ heterologous expression systems (e.g., G protein-coupled receptor biosensors) to study signal transduction dynamics absent in static binding assays .

Q. How can researchers optimize experimental protocols to mitigate this compound’s instability in aqueous solutions?

Preform stability studies under varying pH, temperature, and light conditions. Use deuterated solvents or antioxidant additives (e.g., ascorbic acid) in stock solutions. Validate stability via time-course HPLC and compare degradation products with reference standards .

Q. What computational approaches are effective for predicting off-target interactions of this compound?

Use molecular docking simulations (e.g., AutoDock Vina) against libraries of non-cannabinoid receptors (e.g., TRPV1, opioid receptors). Validate predictions with functional assays and compare results to structural analogs (e.g., JWH-018). Machine learning models trained on binding affinity datasets can improve prediction accuracy .

Q. How should longitudinal studies account for this compound’s potential tachyphylaxis in chronic exposure models?

Implement staggered dosing schedules with washout periods to differentiate acute vs. adaptive responses. Monitor receptor desensitization via Western blot (e.g., β-arrestin recruitment) and behavioral tolerance. Include recovery phases to assess reversibility of effects .

Q. What ethical and methodological safeguards are essential for human cell-based this compound research?

Obtain IRB approval for primary cell use (e.g., donor-derived neurons). Ensure compliance with biosecurity protocols for synthetic cannabinoids. Use non-invasive endpoints (e.g., cytokine release assays) and avoid high-dose exposures without clinical rationale .

Q. Methodological Resources

  • Literature Review : Use PubMed, Web of Science, and Cochrane Library with Boolean terms (e.g., "this compound AND (CB1 OR CB2)") .
  • Data Repositories : Upload raw datasets to Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies and CONSORT for clinical analogs .

Properties

IUPAC Name

(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSBBBWQTLXQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165902
Record name JWH 015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155471-08-2
Record name JWH 015
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155471-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH 015
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH 015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JHW-015
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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